molecular formula C26H29N3O5 B2918954 2-((6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(m-tolyl)acetamide CAS No. 903285-42-7

2-((6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(m-tolyl)acetamide

Cat. No.: B2918954
CAS No.: 903285-42-7
M. Wt: 463.534
InChI Key: IXSVNSBWBIFDRR-UHFFFAOYSA-N
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Description

2-((6-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(m-tolyl)acetamide is a complex synthetic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure integrates several pharmacologically active motifs, suggesting potential for diverse biochemical interactions. The compound features a para-methoxyphenylpiperazine moiety, a fragment known in research to interact with monoaminergic systems. This group has been studied for its affinity as a serotonin receptor agonist and its ability to inhibit the reuptake of monoamine neurotransmitters . This core structure is linked to an acetamide group via a 4-oxo-4H-pyran scaffold, a heterocyclic system present in various bioactive molecules. The N-(m-tolyl)acetamide portion may contribute to additional target specificity and influence the compound's overall absorption, distribution, metabolism, and excretion (ADME) properties. The primary research applications for this reagent are anticipated in early-stage drug discovery. It serves as a valuable reference standard or building block for the synthesis and development of novel therapeutic agents. Potential research areas include neuroscience, where its structure suggests possible investigation into receptor binding studies, and chemical biology, for probing enzyme activity or cellular signaling pathways. This product is strictly labeled For Research Use Only . It is intended for use in a laboratory setting by qualified researchers and is not for diagnostic, therapeutic, or any personal use. All necessary safety data sheets (SDS) should be consulted and adhered to during handling.

Properties

IUPAC Name

2-[6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O5/c1-19-4-3-5-20(14-19)27-26(31)18-34-25-17-33-23(15-24(25)30)16-28-10-12-29(13-11-28)21-6-8-22(32-2)9-7-21/h3-9,14-15,17H,10-13,16,18H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSVNSBWBIFDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(m-tolyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies from the literature.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N4O4C_{22}H_{26}N_{4}O_{4} with a molecular weight of approximately 410.47 g/mol. The structure features a piperazine ring, a pyranone moiety, and an acetamide functional group, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing the piperazine moiety have been shown to inhibit various bacterial strains. The presence of the methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability and thus increasing antibacterial efficacy .

2. Anticancer Properties

Research has demonstrated that related compounds exhibit cytotoxic effects against several cancer cell lines. For example, thiazole and pyran derivatives have been evaluated for their ability to induce apoptosis in cancer cells. The mechanism often involves the inhibition of key cellular pathways such as those regulated by Bcl-2 proteins .

Table 1: Summary of Anticancer Activity in Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-723.30Apoptosis induction
Compound BBel-7402<10Bcl-2 inhibition
Compound CHT2915.00Cell cycle arrest

3. Neurological Effects

Compounds with piperazine structures are often investigated for their neuropharmacological effects. They may act as acetylcholinesterase inhibitors, which are beneficial in treating conditions like Alzheimer's disease . The specific compound could potentially exhibit similar properties due to its structural characteristics.

Case Studies

Several studies highlight the biological activity of piperazine-containing compounds:

  • Anticonvulsant Activity : A study reported that certain piperazine derivatives demonstrated significant anticonvulsant activity in animal models, suggesting potential therapeutic applications in epilepsy .
  • Cytotoxicity Against Tumor Cells : Another investigation focused on a series of pyran derivatives, revealing that modifications to the piperazine ring significantly influenced their cytotoxicity against various tumor cell lines, with some compounds achieving IC50 values below 10 µM .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Piperazine Ring : The substitution pattern on the piperazine ring influences binding affinity to target proteins.
  • Methoxy Group : The presence of the methoxy group on the phenyl ring enhances hydrophobic interactions with biological membranes.
  • Pyranone Moiety : This part of the molecule is essential for interacting with specific enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share core motifs such as pyran/pyridone rings, piperazine derivatives, or acetamide linkages. Below is a comparative analysis based on structural features, physicochemical properties, and inferred pharmacological relevance.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Piperazine Substituent Acetamide Substituent Key Differences Potential Targets
2-((6-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(m-tolyl)acetamide 4H-Pyran-4-one 4-Methoxyphenyl m-Tolyl Reference compound CNS receptors (inferred)
2-(5-Methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)-N-(m-tolyl)acetamide Pyridin-4-one Phenyl m-Tolyl Pyran → pyridine; methoxy position shifted Serotonin receptors (inferred)
2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetonitrile None (linear chain) 2-Methoxyphenyl Nitrile Lack of heterocyclic core; nitrile vs. acetamide Dopamine D2/D3 receptors
N-[2-Oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide None (sulfonamide) Piperidine (non-aromatic) Methanesulfonyl Sulfonamide linker; non-aryl piperidine Enzymatic targets (e.g., kinases)

Key Findings:

Core Heterocycle Impact: The pyran-4-one core in the target compound may confer enhanced metabolic stability compared to pyridin-4-one derivatives (e.g., ), as oxygen-containing heterocycles often resist oxidative degradation .

Piperazine Substituent Effects :

  • The 4-methoxyphenyl group in the target compound introduces electron-donating properties, which could enhance binding to serotonin receptors (5-HT1A/2A) compared to unsubstituted phenyl analogs .
  • Piperazine derivatives with ortho-methoxy groups (e.g., ) show reduced steric hindrance, favoring dopamine receptor interactions.

Acetamide Modifications :

  • The m-tolyl group in the target compound increases lipophilicity (clogP ~3.2 estimated) compared to nitrile or sulfonamide derivatives, improving blood-brain barrier (BBB) penetration .
  • Methanesulfonamide analogs (e.g., ) exhibit higher aqueous solubility but reduced CNS bioavailability due to polar sulfonyl groups.

Table 2: Physicochemical Properties (Estimated)

Property Target Compound Pyridine Analog Nitrile Derivative
Molecular Weight (g/mol) 487.5 473.4 287.3
clogP 3.2 2.8 1.5
Hydrogen Bond Acceptors 6 6 3
Rotatable Bonds 8 7 4

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